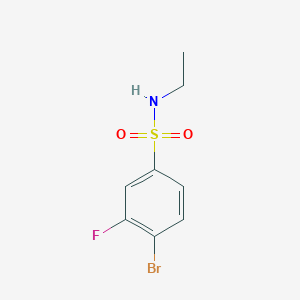

4-Bromo-N-ethyl-3-fluoro-benzenesulfonamide

Description

Evolution from Early Sulfa Drugs

The discovery of benzenesulfonamides traces to Gerhard Domagk’s 1935 breakthrough with Prontosil, the first synthetic antibacterial sulfonamide. While Prontosil itself was a prodrug metabolized to sulfanilamide, its success spurred systematic exploration of sulfonamide derivatives. Early modifications focused on enhancing antibacterial efficacy, but subsequent research expanded into non-antibacterial applications, including enzyme inhibition and materials science.

Advancements in Halogenation Strategies

The introduction of halogen atoms into benzenesulfonamides emerged as a pivotal strategy for modulating electronic and steric properties. Bromine and fluorine, in particular, became favored substituents due to their electronegativity and capacity to influence molecular interactions. For instance, halogenation at specific positions (e.g., meta or para) was shown to enhance binding affinity to biological targets such as carbonic anhydrases. The synthesis of 4-bromo-N-ethyl-3-fluoro-benzenesulfonamide reflects this trend, combining bromine’s bulkiness with fluorine’s electron-withdrawing effects.

Properties

IUPAC Name |

4-bromo-N-ethyl-3-fluorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrFNO2S/c1-2-11-14(12,13)6-3-4-7(9)8(10)5-6/h3-5,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYKKBSXJXOBDNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=CC(=C(C=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrFNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-ethyl-3-fluoro-benzenesulfonamide typically involves a multi-step process. One common method includes the following steps:

Nitration: The starting material, 4-bromo-3-fluorobenzene, undergoes nitration to introduce a nitro group.

Reduction: The nitro group is then reduced to an amine group.

Sulfonation: The amine group is sulfonated to form the sulfonamide.

Ethylation: Finally, the sulfonamide is ethylated to yield 4-Bromo-N-ethyl-3-fluoro-benzenesulfonamide.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. These methods often utilize continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at the 4-position undergoes nucleophilic aromatic substitution (NAS) and transition-metal-catalyzed coupling reactions.

Nucleophilic Aromatic Substitution

-

Ammonia/Amine Substitution : Reacts with ammonia or primary amines (e.g., methylamine) in polar aprotic solvents (DMF, DMSO) at 80–100°C to yield 4-amino derivatives.

-

Hydroxylation : Heating with aqueous NaOH (120°C, 12 h) replaces bromine with a hydroxyl group, forming 4-hydroxy-N-ethyl-3-fluoro-benzenesulfonamide .

Transition-Metal-Catalyzed Coupling

-

Suzuki–Miyaura Coupling : Reacts with aryl boronic acids using Pd(PPh₃)₄ (5 mol%) and K₃PO₄ in 1,4-dioxane/water (90°C, 18 h) to form biaryl derivatives .

Sulfonamide Group Reactivity

The sulfonamide moiety participates in alkylation, acylation, and hydrolysis reactions.

N-Alkylation

-

Reacts with alkyl halides (e.g., ethyl iodide) in the presence of K₂CO₃ (DMF, 60°C) to form N-alkylated products.

Hydrolysis

-

Acidic hydrolysis (H₂SO₄, reflux) cleaves the sulfonamide bond, yielding 4-bromo-3-fluoro-benzenesulfonic acid and ethylamine .

Fluorine Substituent Effects

The electron-withdrawing fluorine at the 3-position enhances the electrophilicity of the bromine atom, accelerating substitution reactions. It also sterically hinders ortho-substitution, directing reactivity to the para-bromine site .

Comparative Reaction Data

Mechanistic Insights

-

Suzuki Coupling : The bromine atom undergoes oxidative addition to Pd(0), followed by transmetallation with the boronic acid and reductive elimination to form the C–C bond .

-

NAS : The electron-deficient aromatic ring (due to –SO₂NHEt and –F groups) facilitates nucleophilic attack at the 4-position .

This compound’s reactivity profile underscores its utility in synthesizing complex molecules for pharmaceutical and materials science applications. Further studies could explore its use in click chemistry or photoredox catalysis.

Scientific Research Applications

Medicinal Chemistry

4-Bromo-N-ethyl-3-fluoro-benzenesulfonamide serves as a crucial building block in the synthesis of pharmaceutical agents. It has been primarily investigated for its role as an inhibitor of carbonic anhydrases (CAs), enzymes implicated in various physiological processes and diseases, including cancer.

Mechanism of Action :

- Inhibits specific isoforms of carbonic anhydrases by binding to their active sites, thus blocking substrate access and enzyme activity.

Biological Research

This compound is utilized as a probe in biochemical assays to study enzyme activity and protein interactions. Its sulfonamide group is known for broad-spectrum antimicrobial properties, making it relevant in the development of new antimicrobial agents.

Biological Activity :

- Exhibits antimicrobial properties by disrupting bacterial metabolic pathways.

- Potential anti-inflammatory effects have also been observed, contributing to its therapeutic profile.

Materials Science

In materials science, 4-Bromo-N-ethyl-3-fluoro-benzenesulfonamide is explored for developing advanced materials with specific electronic or optical properties. Its unique chemical structure allows it to be integrated into various polymeric systems or coatings that require enhanced performance characteristics.

Structure-Activity Relationship (SAR)

The SAR studies indicate that the positions and types of substituents on the benzene ring significantly influence the biological activity of 4-Bromo-N-ethyl-3-fluoro-benzenesulfonamide.

| Substituent | IC50 (µM) |

|---|---|

| Bromine (4-position) | 2.2 |

| Chlorine (4-position) | 6.3 |

| Methyl (3-position) | >40 |

These findings highlight how electronic effects and steric factors introduced by different substituents can enhance or diminish biological activity.

In Vivo Studies

Research involving isolated rat heart models demonstrated that compounds similar to 4-Bromo-N-ethyl-3-fluoro-benzenesulfonamide could effectively reduce coronary resistance and perfusion pressure, suggesting cardiovascular benefits.

Docking Studies

Computational docking studies have indicated that this compound can effectively bind to the active sites of carbonic anhydrases, supporting its role as an enzyme inhibitor. This computational approach is crucial for predicting the efficacy of new derivatives in drug design.

Mechanism of Action

The mechanism of action of 4-Bromo-N-ethyl-3-fluoro-benzenesulfonamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit the activity of enzymes like carbonic anhydrase by binding to the active site and blocking substrate access . This inhibition can lead to various biological effects, such as reduced cell proliferation in cancer cells.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Comparative Analysis

Electronic Effects

- Fluorine vs. Ethoxy/Trifluoromethyl: Fluorine (in the target compound) provides moderate electron-withdrawing effects, whereas trifluoromethyl (in the analog from ) is significantly more electronegative, altering acidity and binding affinity.

- Nitro Group : The nitro-substituted analog () exhibits heightened reactivity due to strong electron withdrawal, making it more prone to nucleophilic substitution than the target compound.

Steric and Lipophilic Effects

- N-Alkyl Groups : The ethyl group in the target compound strikes a balance between lipophilicity and steric hindrance. Methyl () reduces steric bulk but lowers lipophilicity, while butyl () increases membrane permeability but may hinder target binding.

- Heterocyclic Substituents : The furylmethyl group () introduces a planar, aromatic system, favoring interactions with hydrophobic pockets in proteins, unlike the aliphatic ethyl group.

Biological Activity

4-Bromo-N-ethyl-3-fluoro-benzenesulfonamide is a sulfonamide compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research. This article reviews the biological activity of this compound, detailing its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for 4-Bromo-N-ethyl-3-fluoro-benzenesulfonamide is C₈H₈BrFNO₂S. The presence of the bromine and fluorine substituents on the benzene ring significantly influences its biological activity by altering its electronic properties and steric hindrance.

The biological activity of 4-Bromo-N-ethyl-3-fluoro-benzenesulfonamide is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The sulfonamide moiety is known to inhibit carbonic anhydrases (CAs), which play critical roles in physiological processes such as pH regulation and fluid balance.

Key Mechanisms:

- Enzyme Inhibition : This compound acts as an inhibitor of certain isoforms of carbonic anhydrases, which are implicated in tumor growth and metastasis.

- Antimicrobial Activity : It exhibits broad-spectrum antimicrobial properties by disrupting bacterial metabolic pathways.

Antimicrobial Studies

In vitro studies have demonstrated that 4-Bromo-N-ethyl-3-fluoro-benzenesulfonamide possesses significant antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Escherichia coli | 6.72 |

| Staphylococcus aureus | 6.63 |

| Pseudomonas aeruginosa | 8.00 |

These results suggest that the compound could be a promising candidate for developing new antimicrobial agents .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound was assessed using carrageenan-induced rat paw edema models. The results showed that it significantly reduced inflammation:

| Time (hours) | Edema Reduction (%) |

|---|---|

| 1 | 94.69 |

| 2 | 89.66 |

| 3 | 87.83 |

This indicates a strong anti-inflammatory effect, making it a potential therapeutic agent for inflammatory diseases .

Anticancer Activity

Recent studies have evaluated the anticancer properties of sulfonamides, including derivatives like 4-Bromo-N-ethyl-3-fluoro-benzenesulfonamide. It has shown promise in inhibiting cancer cell proliferation through various pathways:

- Cell Line Studies : In vitro assays on cancer cell lines revealed IC50 values ranging from 2.2 µM to over 40 µM depending on structural modifications.

Structure-Activity Relationship (SAR)

The SAR studies suggest that specific substitutions on the benzene ring enhance biological activity:

| Substituent | IC50 (µM) |

|---|---|

| Bromine (4-position) | 2.2 |

| Chlorine (4-position) | 6.3 |

| Methyl (3-position) | >40 |

These findings highlight the importance of the electronic effects and steric factors introduced by different substituents .

Case Studies

- In Vivo Studies : A study involving isolated rat heart models demonstrated that compounds similar to 4-Bromo-N-ethyl-3-fluoro-benzenesulfonamide could effectively decrease coronary resistance and perfusion pressure, indicating cardiovascular benefits .

- Docking Studies : Computational docking studies have shown that this compound can effectively bind to carbonic anhydrase active sites, suggesting a mechanism for its inhibitory effects on enzyme activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Bromo-N-ethyl-3-fluoro-benzenesulfonamide, and how can purity be optimized?

- Methodology : The compound can be synthesized via sulfonylation of N-ethylamine with 4-bromo-3-fluorobenzenesulfonyl chloride under basic conditions (e.g., using pyridine or triethylamine as a base). Reaction progress should be monitored via TLC, and purification achieved through recrystallization (e.g., using ethanol/water mixtures) or silica-gel column chromatography. Purity (>95%) can be verified via HPLC with a C18 column and UV detection at 254 nm .

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?

- Methodology :

- NMR : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ to assign aromatic protons, fluorine coupling patterns, and the ethyl group. ¹⁹F NMR is essential for confirming the fluorine environment.

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., ESI+ mode for [M+H]+ ion).

- X-ray Crystallography : Use SHELXL for refinement of single-crystal data to resolve bond lengths, angles, and supramolecular interactions (e.g., hydrogen bonding) .

Q. How can researchers mitigate decomposition or instability during storage?

- Methodology : Store the compound under inert atmosphere (argon) at –20°C in amber vials to prevent photodegradation. Stability can be assessed via accelerated aging studies (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC analysis .

Advanced Research Questions

Q. What strategies address regioselectivity challenges in introducing bromo and fluoro substituents on the benzene ring?

- Methodology :

- Halogenation : Use directed ortho-metalation (DoM) with LDA to introduce bromine at the para position, followed by electrophilic fluorination (e.g., Selectfluor®) at the meta position.

- Protection/Deprotection : Temporarily protect the sulfonamide group with Boc-anhydride to avoid interference during halogenation .

Q. How can computational chemistry predict the compound’s reactivity in nucleophilic substitution reactions?

- Methodology : Perform DFT calculations (e.g., Gaussian 16) to model transition states and assess activation energies for reactions at the sulfonamide or bromine sites. Compare Fukui indices to identify electrophilic/nucleophilic hotspots .

Q. What experimental designs reconcile contradictory bioactivity data in enzyme inhibition studies?

- Methodology :

- Assay Validation : Use positive controls (e.g., acetazolamide for carbonic anhydrase inhibition) and replicate experiments across multiple assay formats (e.g., fluorescence vs. calorimetry).

- Meta-Analysis : Apply statistical tools (e.g., PRISMA guidelines) to aggregate data from independent studies, accounting for variables like buffer pH or enzyme isoforms .

Q. How does the ethyl group influence the compound’s electronic properties and binding affinity in target proteins?

- Methodology :

- SAR Studies : Synthesize analogs (e.g., N-methyl or N-propyl derivatives) and compare IC₅₀ values in enzyme assays.

- Docking Simulations : Use AutoDock Vina to model interactions between the ethyl group and hydrophobic pockets in target proteins (e.g., carbonic anhydrase IX) .

Data Analysis and Interpretation

Q. How should researchers handle conflicting crystallographic data (e.g., disordered bromine positions)?

- Methodology : Refine disordered regions using SHELXL’s PART instruction and validate via residual density maps. Cross-validate with powder XRD to confirm phase purity .

Q. What statistical approaches are suitable for analyzing dose-response curves in toxicity studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.